molecular formula C7H13N3O2S B3011475 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 1501819-27-7

1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B3011475
CAS No.: 1501819-27-7
M. Wt: 203.26
InChI Key: VQRMNUWVOPRLPH-UHFFFAOYSA-N
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Description

1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a sulfonamide group, which is known for its diverse applications in medicinal chemistry and other scientific fields.

Scientific Research Applications

Preparation Methods

The synthesis of 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide can be achieved through various synthetic routes. One common method involves the cyclization of diamides or amino esters with cyanamide or guanidine . Another approach is the tandem aza-Wittig/heterocumulene-mediated annulation . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Mechanism of Action

The mechanism of action of 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-5(2)7-9-6(4-10(7)3)13(8,11)12/h4-5H,1-3H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRMNUWVOPRLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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